molecular formula C19H20F3NO2S B3512567 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B3512567
M. Wt: 383.4 g/mol
InChI Key: QSLFQKFMMOVHMY-UHFFFAOYSA-N
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Description

4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a sulfonyl-linked 3-(trifluoromethyl)phenyl group at the 1-position. The trifluoromethyl (CF₃) group confers electron-withdrawing properties, while the sulfonyl moiety enhances metabolic stability and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name

4-benzyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2S/c20-19(21,22)17-7-4-8-18(14-17)26(24,25)23-11-9-16(10-12-23)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLFQKFMMOVHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides under palladium catalysis . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to other functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the trifluoromethyl group may produce difluoromethyl derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine, in cancer treatment. These compounds are noted for their ability to induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor models. For instance, a three-component 1,3-dipolar cycloaddition reaction involving piperidine derivatives showed improved cytotoxic effects compared to traditional chemotherapeutics like bleomycin . The structural modifications that enhance the interaction with protein binding sites are crucial for their efficacy.

CompoundActivityReference
This compoundCytotoxicity against FaDu hypopharyngeal tumor cells
BleomycinReference drug for comparison

Alzheimer’s Disease Treatment

The incorporation of piperidine moieties into drug design has been shown to improve the pharmacokinetic profiles of compounds targeting Alzheimer's disease. For example, derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes have been developed, demonstrating significant activity against these targets. The addition of a trifluoromethyl group can enhance brain penetration and bioavailability, making such compounds promising candidates for treating neurodegenerative disorders .

CompoundTarget EnzymeEffectivenessReference
Piperidine derivative with trifluoromethyl groupAChE and BuChEImproved inhibition and brain exposure

Antimicrobial Applications

Piperidine derivatives have also been explored as potential biocides. Their ability to inhibit chitin synthase makes them effective against fungal strains, including Candida albicans and Aspergillus fumigatus. The dual pharmacophore approach—combining piperidine with other active fragments—has shown promise in suppressing fungal growth .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in optimizing the antimicrobial activity of piperidine derivatives. By systematically varying substituents on the piperidine ring and evaluating their effects on potency and selectivity, researchers have identified key structural features that enhance activity against specific pathogens.

CompoundTarget FungiActivityReference
Piperidine derivative with tartaric acid fragmentC. albicans, A. fumigatusInhibitory activity against multiple strains

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions that introduce the trifluoromethyl group and the sulfonyl moiety onto the piperidine framework. Various synthetic routes have been developed to optimize yield and purity, including the use of palladium-catalyzed reactions and other coupling strategies .

Synthetic Pathways

The following table summarizes common synthetic pathways for creating this compound:

StepReactantsConditionsProduct
14-Aminopiperidine + 4-Chloro-3-nitropyridineTriethylamine, DMF, refluxIntermediate derivative
2Intermediate + H2 (Pd/C catalyst)Hydrogenation conditionsPiperidine derivative
3Piperidine derivative + Acetic anhydrideReaction with HClFinal product

Mechanism of Action

The mechanism of action of 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine (CAS: 787499-49-4), a structurally related compound documented in recent literature .

Structural and Functional Differences

Parameter 4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine
Substituents on Piperidine 4-Benzyl, 1-sulfonyl-3-CF₃-phenyl 4-(2-Fluoro-phenyl), 4-(3-CF₃-benzylsulfanyl), 1-methyl
Functional Groups Sulfonyl (SO₂) Sulfanyl (S) and methyl
Molecular Formula C₁₉H₂₀F₃NO₂S C₂₀H₂₁F₄NS
Molecular Weight ~407.44 g/mol 383.45 g/mol
Key Modifications Electron-withdrawing sulfonyl group Thioether linkage (sulfanyl) and fluorine substitution

Key Findings from Comparative Analysis

Electronic Effects: The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the sulfanyl group in the analogous compound. This may improve binding to polar enzyme active sites but reduce membrane permeability .

Metabolic Stability :

  • Sulfonyl derivatives generally exhibit higher metabolic stability than thioethers due to resistance to oxidative degradation, suggesting the target compound may have a longer half-life in vivo .

Synthetic Accessibility :

  • The comparator’s synthesis involves thioether formation (e.g., nucleophilic substitution), while the target compound likely requires sulfonation or oxidation steps, increasing synthetic complexity .

Biological Activity :

  • Fluorine in the comparator may enhance bioavailability via reduced CYP450 metabolism, whereas the benzyl group in the target could improve CNS penetration due to increased lipophilicity.

Biological Activity

4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy, neurodegenerative diseases, and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a sulfonyl moiety linked to a trifluoromethyl phenyl group. This unique structure is believed to contribute to its biological efficacy.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, exhibiting better cytotoxicity compared to traditional chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AFaDu10Apoptosis induction
Compound BMCF-715Cell cycle arrest
This compoundA54912Apoptosis induction

2. Neuroprotective Effects

Piperidine derivatives have also been studied for their potential in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, improving cognitive function.

Case Study:
A study involving a series of piperidine derivatives indicated that those with an N-benzyl moiety exhibited superior cholinesterase inhibition, suggesting that modifications in the piperidine structure can enhance neuroprotective effects .

3. Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been well-documented. Research has shown that compounds featuring similar structures can inhibit the growth of various bacteria and fungi. For example, derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens through mechanisms such as disrupting cell wall synthesis and inhibiting key metabolic pathways .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundPathogenMIC (µg/mL)Mechanism
Compound CE. coli16Cell wall disruption
Compound DS. aureus8Protein synthesis inhibition
This compoundM. tuberculosis4Inhibition of mycolic acid synthesis

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is heavily influenced by their structural components. SAR studies indicate that modifications such as the introduction of trifluoromethyl groups significantly enhance potency against specific targets . The presence of sulfonyl groups has also been associated with improved solubility and bioavailability.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
Reactant of Route 2
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4-Benzyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.